N-(2-hydroxy-5-nitrophenyl)-3-(4-methyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(2-hydroxy-5-nitrophenyl)-3-(4-methyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-nitrophenyl)-3-(4-methyl-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to a phenolic compound.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Pyrazole Formation: Cyclization reaction to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group or the pyrazole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors or modulators of biological pathways.
Materials Science: As a building block for polymers or advanced materials with specific properties.
Chemical Research: As a reagent or intermediate in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)propanamide
- N-(2-nitrophenyl)-3-(4-methyl-1H-pyrazol-1-yl)propanamide
- N-(2-hydroxy-5-nitrophenyl)-3-(1H-pyrazol-1-yl)propanamide
Properties
Molecular Formula |
C13H14N4O4 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)-3-(4-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H14N4O4/c1-9-7-14-16(8-9)5-4-13(19)15-11-6-10(17(20)21)2-3-12(11)18/h2-3,6-8,18H,4-5H2,1H3,(H,15,19) |
InChI Key |
BRWLAVYJYOSYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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